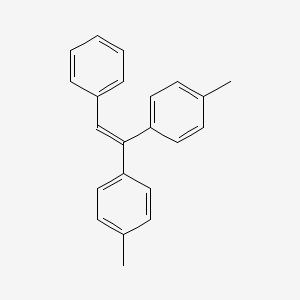
5-Ethyl-5-phenoxy-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-5-phenoxy-1,3-diazinane-2,4,6-trione, also known as phenobarbital, is a barbiturate derivative. It is widely recognized for its use as an anticonvulsant and sedative. Phenobarbital has been a cornerstone in the treatment of epilepsy and other seizure disorders for many decades .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenobarbital can be synthesized through a multi-step process starting from benzyl chloride. The synthetic route involves the following steps :
Benzyl chloride reacts with cyanide ion: to form benzyl cyanide.
Hydrolysis of benzyl cyanide: yields phenylacetic acid.
Esterification of phenylacetic acid with ethanol: produces ethyl phenyl acetate.
Reaction of ethyl phenyl acetate with diethyloxalate: in the presence of absolute ethanol and sodium metal forms diethyl phenyl oxalato acetate.
Distillation of diethyl phenyl oxalato acetate: at 180°C results in phenyl malonic ester.
Treatment of phenyl malonic ester with ethyl bromide and sodium ethoxide: gives ethyl phenyl malonic ester.
Condensation of ethyl phenyl malonic ester with urea: yields phenobarbital.
Industrial Production Methods
Industrial production of phenobarbital follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Phenobarbital undergoes various chemical reactions, including:
Oxidation: Phenobarbital can be oxidized to form hydroxyphenobarbital.
Reduction: Reduction reactions can convert phenobarbital to its corresponding alcohol derivatives.
Substitution: Phenobarbital can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium ethoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Hydroxyphenobarbital.
Reduction: Alcohol derivatives of phenobarbital.
Substitution: Various substituted phenobarbital derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Phenobarbital has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying barbiturates.
Biology: Employed in research on neurotransmitter systems and their modulation.
Medicine: Extensively studied for its anticonvulsant properties and its role in managing epilepsy.
Industry: Used in the synthesis of other pharmaceutical compounds and as a standard in quality control processes
Wirkmechanismus
Phenobarbital exerts its effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It binds to an allosteric site on the GABA_A receptor, increasing the duration of chloride ion channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Primidone: Another barbiturate derivative used as an anticonvulsant.
Pentobarbital: A barbiturate with similar sedative and hypnotic properties.
Secobarbital: Known for its use as a sedative and anesthetic.
Uniqueness
Phenobarbital is unique due to its long duration of action and its ability to induce enzymes in the cytochrome P450 system, which affects the metabolism of other drugs. This property makes it particularly useful in managing chronic conditions like epilepsy .
Eigenschaften
CAS-Nummer |
57353-53-4 |
|---|---|
Molekularformel |
C12H12N2O4 |
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
5-ethyl-5-phenoxy-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H12N2O4/c1-2-12(18-8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
ILYXBEBFVPWKOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=O)NC1=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)



![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)
![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)


![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)

![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)
